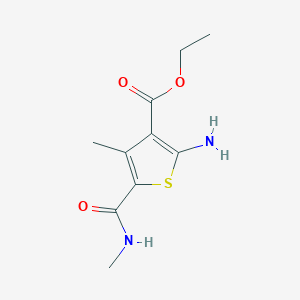

Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound with a molecular formula of C₁₁H₁₄ClN₃O₄S (exact molecular weight: 319.76 g/mol) . Its structure features a thiophene ring substituted at the 2-position with an amino group, at the 4-position with a methyl group, and at the 5-position with a methylcarbamoyl moiety. This compound is synthesized via reactions involving chloroacetylation and methylcarbamoyl substitution, as evidenced by its derivative listed in chemical databases .

Properties

IUPAC Name |

ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-4-15-10(14)6-5(2)7(9(13)12-3)16-8(6)11/h4,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHSRARJTQMOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001151797 | |

| Record name | Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735335-55-4 | |

| Record name | Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735335-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of the amino group, methylcarbamoyl group, and ethyl ester. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of thiophene derivatives are heavily influenced by substituents at the 2-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : Phenylcarbamoyl and 4-nitrophenyl substituents increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility ().

- Electron Effects : Electron-withdrawing groups (e.g., nitro, triazole) stabilize the thiophene ring, influencing reactivity in further substitutions ().

Crystallographic and Stability Considerations

Crystal structure studies of related compounds () reveal that hydrogen bonding between the amino group and carbonyl oxygen enhances stability. Polymorphism screening is critical for pharmaceutical formulation, as seen in derivatives with morpholine substituents ().

Biological Activity

Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including antitumor properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14N2O3S

- Molecular Weight : 242.3 g/mol

- CAS Number : 735335-55-4

- Structure : The compound features a thiophene ring substituted with an amino group and a methylcarbamoyl group, contributing to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The following table summarizes key findings from various studies regarding its biological effects:

- Apoptosis Induction : The compound has been shown to effectively induce apoptosis in cancer cells. Flow cytometry analysis indicated an increase in G2/M-phase cell-cycle arrest, which is associated with genetic material degradation and subsequent cell death .

- Inhibition of Autophagy : this compound demonstrated the ability to inhibit autophagic cell death, further supporting its role as an antiproliferative agent .

- In Vivo Efficacy : In animal models, the compound significantly reduced tumor mass and improved hematological parameters, indicating a potential for therapeutic use in cancer treatment .

Study on Breast Cancer Cells (MCF-7)

A significant study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed:

- IC50 Value : 23.2 μM after 48 hours of treatment.

- Cell Cycle Analysis : Induction of G2/M-phase arrest with a notable increase in cell population distribution.

- Apoptotic Effects : Demonstrated through acridine orange staining, confirming the compound's capability to induce cell death via apoptosis rather than autophagy .

In Vivo Tumor Growth Inhibition

In a separate in vivo study involving SEC-bearing mice:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.